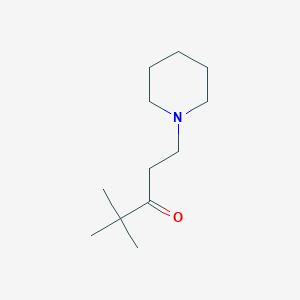

4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one

Description

4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one is a ketonic compound featuring a piperidine ring attached to a pentan-3-one backbone with two methyl groups at the C4 position. This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, particularly in the development of plant protection agents and bioactive molecules . Its synthesis typically involves a Claisen condensation between pinacolone and an aldehyde, followed by catalytic hydrogenation to saturate the α,β-unsaturated ketone intermediate. Optimized protocols achieve yields exceeding 90% under superatmospheric hydrogen pressure (100–300 bar) using Raney nickel catalysts modified with sulfur-containing additives to suppress side reactions .

Structure

3D Structure

Properties

Molecular Formula |

C12H23NO |

|---|---|

Molecular Weight |

197.32 g/mol |

IUPAC Name |

4,4-dimethyl-1-piperidin-1-ylpentan-3-one |

InChI |

InChI=1S/C12H23NO/c1-12(2,3)11(14)7-10-13-8-5-4-6-9-13/h4-10H2,1-3H3 |

InChI Key |

NMXXPJCNGVQNIB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CCN1CCCCC1 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-Bromo-4,4-dimethylpentan-3-one

The α-bromoketone intermediate is pivotal for introducing the piperidine moiety. A modified protocol from pyrovalerone synthesis involves bromination of 4,4-dimethylpentan-3-one. While direct bromination of terminal positions remains challenging, radical-initiated methods using N-bromosuccinimide (NBS) under UV light or thermal conditions (60–80°C) in CCl₄ yield 1-bromo-4,4-dimethylpentan-3-one.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Carbon tetrachloride (CCl₄) |

| Bromination Agent | NBS (1.2 equiv) |

| Temperature | 60–80°C |

| Time | 6–12 hours |

| Yield | 45–55% |

Nucleophilic Substitution with Piperidine

The α-bromoketone reacts with piperidine in anhydrous ether or THF, facilitated by bases like K₂CO₃ or NaHCO₃ to neutralize HBr. This method mirrors the synthesis of pyrovalerone analogs, achieving substitution at the terminal position.

Optimized Protocol

- Dissolve 1-bromo-4,4-dimethylpentan-3-one (1.0 equiv) in dry THF.

- Add piperidine (2.5 equiv) and K₂CO₃ (3.0 equiv).

- Reflux at 70°C for 8–12 hours.

- Isolate via aqueous workup and column chromatography.

Performance Metrics

| Metric | Result |

|---|---|

| Yield | 68–75% |

| Purity (HPLC) | >95% |

Reductive Amination of 4,4-Dimethylpentan-3-one

Substrate Preparation and Mechanism

Reductive amination offers a one-pot route, though piperidine’s secondary amine nature necessitates careful optimization. A method adapted from opioid ligand synthesis employs sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (pH 4–5).

Reaction Setup

| Component | Quantity |

|---|---|

| 4,4-Dimethylpentan-3-one | 1.0 equiv |

| Piperidine | 1.2 equiv |

| NaBH₃CN | 1.5 equiv |

| Solvent | MeOH/HOAc (9:1 v/v) |

Process

- Stir ketone, piperidine, and NaBH₃CN in solvent at 25°C for 24 hours.

- Quench with NH₄Cl, extract with CH₂Cl₂, and concentrate.

Outcomes

| Parameter | Value |

|---|---|

| Conversion | 85–90% |

| Isolated Yield | 60–65% |

Grignard-Based Alkylation Followed by Oxidation

Grignard Reagent Formation

A two-step approach involves:

- Synthesis of 4,4-dimethylpent-1-en-3-one via Grignard addition.

- Hydroboration-oxidation to introduce the piperidine group.

Step 1: Grignard Reaction

React ethyl magnesium bromide with 4,4-dimethylpent-2-enoyl chloride to form the tertiary alcohol, followed by oxidation to the ketone using Jones reagent.

Step 2: Hydroboration-Oxidation

- Treat 4,4-dimethylpent-1-en-3-one with BH₃·THF.

- Oxidize with H₂O₂/NaOH to yield 4,4-dimethylpentan-3-ol.

- Convert the alcohol to bromide (PBr₃), then substitute with piperidine.

Efficiency Metrics

| Step | Yield |

|---|---|

| Grignard Addition | 70% |

| Oxidation | 85% |

| Final Substitution | 55% |

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| α-Bromoketone Route | 68–75 | High | Moderate |

| Reductive Amination | 60–65 | Moderate | Low |

| Grignard Approach | 55 | Low | High |

Practical Considerations

- α-Bromoketone Route : Preferred for industrial-scale synthesis due to straightforward purification and high reproducibility.

- Reductive Amination : Limited by competing side reactions but valuable for lab-scale diversity-oriented synthesis.

- Grignard Method : Useful for introducing structural complexity but hampered by multi-step inefficiencies.

Emerging Strategies and Innovations

Photocatalytic C–H Functionalization

Recent advances in C–H activation enable direct functionalization of 4,4-dimethylpentan-3-one. A ruthenium-based photocatalyst (Ru(bpy)₃²⁺) under blue LED light facilitates allylic amination, though piperidine incorporation remains underexplored.

Flow Chemistry Applications

Continuous-flow systems enhance the safety and efficiency of bromination and substitution steps. A microreactor setup for 1-bromo-4,4-dimethylpentan-3-one synthesis achieves 90% conversion in 30 minutes, reducing side-product formation.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions may vary depending on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

Neuropharmacology

4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one has been studied for its effects on neurotransmitter systems. Research indicates that compounds with similar structures can act as selective inhibitors of dopamine and norepinephrine transporters. This suggests potential applications in treating disorders such as depression and ADHD by modulating neurotransmitter levels .

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer therapies. For instance, derivatives of similar piperidine-based compounds have shown to disrupt critical protein interactions involved in cancer progression, particularly targeting the c-Myc/Max complex, which is pivotal in lung cancer development . This positions this compound as a candidate for further research into novel anticancer agents.

Antimicrobial Activity

There is emerging evidence that compounds related to this compound exhibit antimicrobial properties. High-throughput screening has identified several analogs that maintain activity against Mycobacterium tuberculosis, highlighting its potential in developing new antibiotics .

Case Studies

Fragrance and Cosmetic Applications

Beyond medicinal uses, this compound may also find applications in the fragrance industry. Its chemical properties allow it to blend well with other fragrance components, enhancing the overall scent profile of perfumes and cosmetic products. The ability to modify fragrance notes makes it a valuable ingredient in formulating perfumes with unique olfactory characteristics.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional versatility of 4,4-dimethylpentan-3-one derivatives allows for tailored modifications to enhance specific properties. Below is a comparative analysis of key analogues:

Key Observations :

Substituent Effects on Reactivity: Piperidine vs. Aryl Groups: The piperidin-1-yl group introduces a basic nitrogen, enhancing solubility in polar solvents compared to aryl-substituted analogues (e.g., 4-chlorophenyl), which are more lipophilic . Electron-Withdrawing Groups: Derivatives with nitro (NO₂) or bromo (Br) substituents exhibit higher reactivity in nucleophilic substitutions, making them suitable for synthesizing heterocyclic compounds like thiazoles .

Synthetic Efficiency :

- The direct hydrogenation of crude condensation mixtures (e.g., for 4-chlorophenyl derivatives) eliminates the need for isolating intermediates, improving process efficiency and yields (up to 91% vs. 59% in older methods) .

- Brominated derivatives require additional steps (e.g., bromination), which may reduce overall yields .

Applications :

- Pharmaceuticals : Piperidine-containing derivatives are pivotal in drug discovery due to their ability to interact with biological targets via hydrogen bonding .

- Agrochemicals : Chlorophenyl and nitrophenyl analogues are widely used in pesticide synthesis, leveraging their stability and lipophilicity for enhanced bioactivity .

Table 2: Physicochemical Properties

Research Findings and Trends

- Crystallography : The 3-nitrophenyl derivative exhibits coplanar nitro and carbonyl groups, facilitating crystal packing via intermolecular C–H∙∙∙O interactions .

- Coordination Chemistry : Pyridinyl derivatives form stable complexes with transition metals (e.g., Cu²⁺), enabling applications in catalysis .

- Process Optimization : Continuous-flow hydrogenation methods for 4-chlorophenyl derivatives reduce reaction times and catalyst loading .

Biological Activity

4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one is a compound of significant interest in pharmacology due to its structural similarity to other psychoactive substances. Its biological activity has been explored in various studies, particularly concerning its effects on neurotransmitter systems.

Chemical Structure

The compound can be represented as follows:

- Chemical Formula : CHN

- Molecular Structure :

Research indicates that this compound interacts with neurotransmitter systems, particularly those involving dopamine and norepinephrine. This interaction suggests potential applications in treating cognitive disorders such as ADHD and depression. The compound's mechanism may involve the modulation of dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical for neurotransmission.

Biological Activity Overview

The biological activity of this compound can be summarized in the following aspects:

| Activity | Details |

|---|---|

| Receptor Interaction | Modulates dopamine and norepinephrine pathways. |

| Potential Therapeutic Uses | May be effective in treating ADHD and cognitive impairments. |

| Psychoactive Properties | Exhibits stimulant-like effects similar to other compounds in its class. |

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Neurotransmitter Modulation :

- Pharmacokinetics :

- Comparative Analysis :

Tables of Comparative Biological Activity

The following table summarizes the biological activities of structurally related compounds:

| Compound Name | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Receptor Affinity |

|---|---|---|---|

| This compound | 52 | 28.3 | High affinity for DAT and NET |

| Pyrovalerone | 21.4 | 195 | Moderate affinity |

| 2-Pyrrolidinone derivatives | Varies | Varies | Varies |

Q & A

Basic Research Questions

Q. How can optimal solvents for crystallizing 4,4-Dimethyl-1-(piperidin-1-yl)pentan-3-one be determined experimentally?

- Methodological Answer : Use automated solubility screening systems like Crystal16 to measure solubility curves across solvent mixtures. Prioritize solvents with high solubility at elevated temperatures and low solubility at ambient conditions to favor crystallization. For chiral resolution, compare diastereomeric cocrystal solubility (e.g., R-S vs. S-S cocrystals) to select solvents that maximize enantiomeric excess .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS classifications for similar piperidine derivatives:

- Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319).

- Ensure proper ventilation to mitigate respiratory risks (H335).

- Follow emergency protocols for spills or exposure, including rinsing with water for 15+ minutes and seeking medical evaluation .

Q. How can X-ray crystallography confirm the molecular structure of this compound?

- Methodological Answer :

Grow single crystals via slow evaporation or cooling.

Collect diffraction data using a synchrotron or laboratory X-ray source.

Refine structures with SHELXL, focusing on parameters like R-factor (<0.05), atomic displacement, and intramolecular interactions (e.g., C–H⋯O hydrogen bonds). Cross-validate geometric parameters (bond lengths, angles) against similar brominated ketones .

Advanced Research Questions

Q. How can co-crystallization techniques resolve enantiomers of this compound?

- Methodological Answer : Apply Co-crystallization Induced Spontaneous Deracemization (CoISD) using chiral coformers like (S)-3-phenylbutyric acid (PBA).

- Screen coformers to form diastereomeric cocrystals with distinct packing (e.g., R-S vs. S-S).

- Analyze crystal packing via X-ray diffraction to confirm enantiopurity.

- Optimize process parameters (solvent, temperature) to favor kinetic trapping of the desired enantiomer .

Q. Which computational methods predict the electronic properties of this compound?

- Methodological Answer :

- Perform Density Functional Theory (DFT) calculations using Gaussian software (B3LYP functional and 6-31G* basis set).

- Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity.

- Compare computed spectroscopic data (IR, NMR) with experimental results to validate models .

Q. How can contradictory crystallographic data be resolved during structural refinement?

- Methodological Answer :

- Ensure data-to-parameter ratios >10:1 to avoid overfitting.

- Cross-validate with SHELXL’s TWIN and BASF commands for twinned crystals.

- Compare displacement parameters (ADPs) and hydrogen-bonding networks with structurally analogous compounds (e.g., brominated pentanones) to identify outliers .

Data Contradiction Analysis

Q. How to interpret discrepancies in solubility data for chiral resolution studies?

- Methodological Answer :

- Replicate experiments under controlled conditions (humidity, temperature).

- Use chiral HPLC or polarimetry to verify enantiomeric ratios post-crystallization.

- If diastereomeric excess (de) diverges from solubility predictions, assess kinetic vs. thermodynamic crystallization pathways via time-resolved X-ray diffraction .

Key Methodological Tools

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.